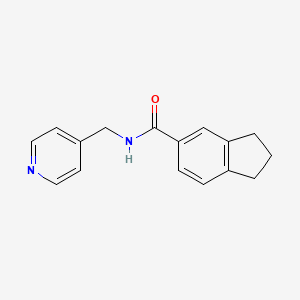
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide, also known as PIM447, is a small molecule inhibitor of PIM kinases. PIM kinases are a family of serine/threonine kinases that play a crucial role in cell proliferation, survival, and differentiation. The overexpression of PIM kinases has been linked to the development and progression of various types of cancer. PIM447 has been shown to inhibit the activity of PIM kinases, leading to the suppression of tumor growth and proliferation.
作用机制
PIM kinases play a crucial role in cell survival and proliferation by regulating various downstream signaling pathways. N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide inhibits the activity of PIM kinases by binding to the ATP-binding site of the kinase domain. This leads to the suppression of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. The inhibition of PIM kinases by N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide also leads to the activation of the tumor suppressor protein p53, which is known to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other anticancer agents. N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies. However, further studies are needed to evaluate the long-term safety and efficacy of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in clinical trials.
实验室实验的优点和局限性
One of the main advantages of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide is its potent antitumor activity in preclinical models of cancer. It has also been shown to enhance the efficacy of other anticancer agents, making it a promising candidate for combination therapy. However, one of the limitations of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide is its specificity for PIM kinases, which may limit its efficacy in cancers that do not overexpress PIM kinases. In addition, further studies are needed to evaluate the long-term safety and efficacy of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in clinical trials.
未来方向
There are several future directions for the development of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide. One of the main directions is the evaluation of its safety and efficacy in clinical trials. Several clinical trials are currently underway to evaluate the safety and efficacy of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in various types of cancer. Another future direction is the development of combination therapies with N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide and other anticancer agents. The combination of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide with other agents that target downstream signaling pathways may enhance its efficacy and overcome the limitations of its specificity for PIM kinases. Finally, the identification of biomarkers that can predict the response to N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide may help to identify patients who are most likely to benefit from this therapy.
合成方法
The synthesis of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide involves the condensation of 4-bromomethylpyridine with 2,3-dihydro-1H-indene-5-carboxamide in the presence of a base. The resulting product is then purified and characterized using various spectroscopic techniques. The synthesis of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been reported in several research articles, and it is considered a relatively simple and efficient process.
科学研究应用
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of various types of cancer cells, including leukemia, lymphoma, prostate cancer, and pancreatic cancer. N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In addition, N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells.
属性
IUPAC Name |
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(18-11-12-6-8-17-9-7-12)15-5-4-13-2-1-3-14(13)10-15/h4-10H,1-3,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSCXGJJBGKNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)
![2-(2',5'-dioxospiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,4'-imidazolidine]-1'-yl)-N-methyl-N-propan-2-ylacetamide](/img/structure/B7454903.png)
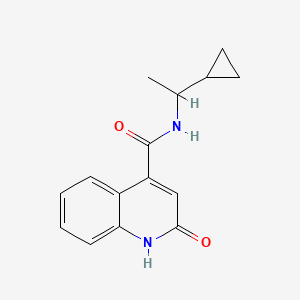
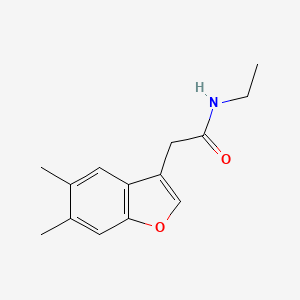
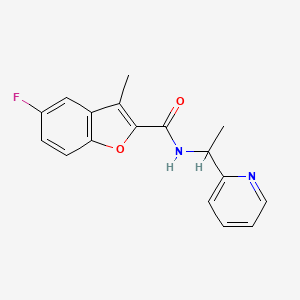
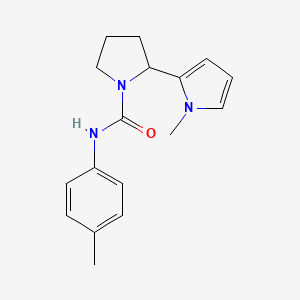
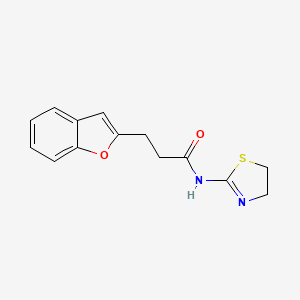
![N-[3-(benzimidazol-1-yl)propyl]-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide](/img/structure/B7454956.png)
![spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one](/img/structure/B7454960.png)
![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7454965.png)
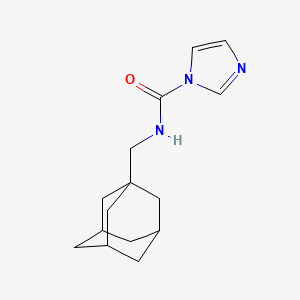
![N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7454975.png)
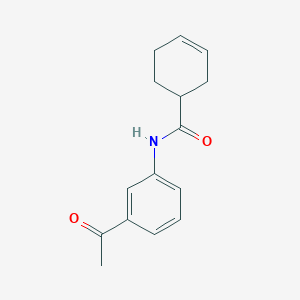
![4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B7455003.png)